4-[(3-methylbenzyl)oxy]benzamide
Description
4-[(3-Methylbenzyl)oxy]benzamide is a benzamide derivative featuring a 3-methylbenzyl ether group at the 4-position of the benzamide core. Its molecular formula is C₁₅H₁₅NO₂ (molecular weight: 241.29 g/mol). The compound’s structure combines a benzamide scaffold with a 3-methyl-substituted benzyloxy group, which influences its physicochemical properties and reactivity.
Properties
IUPAC Name |
4-[(3-methylphenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-3-2-4-12(9-11)10-18-14-7-5-13(6-8-14)15(16)17/h2-9H,10H2,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHFNJADPLAZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
Table 1: Key Physical and Spectral Properties of Analogous Compounds
Key Observations:
- Substituent Influence on Melting Points : 4-Methoxybenzamide (164–167°C) has a higher melting point than bulkier analogs like 6a (unreported), likely due to reduced molecular symmetry and steric hindrance from the benzyloxy group.
- IR Spectroscopy : The amide C=O stretch in 6a (1630.56 cm⁻¹) aligns with typical benzamide derivatives, while ester analogs (e.g., 5a ) would show higher C=O stretches (~1700 cm⁻¹).
- NMR Trends :
Key Observations:
- Base-Catalyzed Etherification : The synthesis of 5a uses K₂CO₃ in DMF, a common method for benzyloxy group installation. Similar conditions may apply to this compound.
- Ultrasound Assistance : 6a achieved high yields (86%) under ultrasound, suggesting improved efficiency for sterically hindered benzamides.
Electronic and Steric Effects of Substituents
- Electron-Donating Groups (EDGs): The 3-methyl group in the target compound may increase solubility in nonpolar solvents compared to nitro or methoxy analogs.
- Steric Effects : Bulky 3-methylbenzyl groups could hinder crystallization, as seen in unreported melting points for 6a .
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